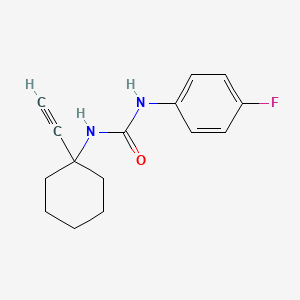

3-(1-ethynylcyclohexyl)-1-(4-fluorophenyl)urea

Description

3-(1-Ethynylcyclohexyl)-1-(4-fluorophenyl)urea is a synthetic urea derivative characterized by a 4-fluorophenyl group and a 1-ethynylcyclohexyl substituent. The fluorine atom at the para position of the phenyl ring may influence electronic and steric interactions, impacting solubility, metabolic stability, and binding affinity in pharmacological contexts. While its precise applications remain under investigation, structural analogs suggest roles in medicinal chemistry, particularly in kinase inhibition or enzyme modulation .

Properties

IUPAC Name |

1-(1-ethynylcyclohexyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c1-2-15(10-4-3-5-11-15)18-14(19)17-13-8-6-12(16)7-9-13/h1,6-9H,3-5,10-11H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOUNIGGXHXBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-Ethynylcyclohexyl)-1-(4-fluorophenyl)urea, also known by its CAS number 866008-67-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the ethynyl and fluorophenyl groups enhances its lipophilicity, potentially increasing its ability to cross cellular membranes and interact with intracellular targets.

Key Mechanisms:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer cell proliferation and angiogenesis.

- Modulation of Receptor Activity : It may act as a modulator for receptors that are crucial in pain signaling and inflammation.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects, particularly in breast and lung cancer cells, with IC50 values indicating potent activity. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, the administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution with a preference for lipid-rich tissues.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly via urine.

Scientific Research Applications

The compound 3-(1-ethynylcyclohexyl)-1-(4-fluorophenyl)urea is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. This article outlines its applications, supported by data tables and case studies.

Key Properties:

- Molecular Formula : CHFNO

- Molecular Weight : 258.30 g/mol

- Solubility : Soluble in organic solvents like DMSO and DMF.

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to modulate biological pathways. Research indicates its applicability in targeting specific receptors associated with various diseases.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Inhibition of cell cycle progression |

| MCF-7 | 15.0 | Induction of apoptosis |

Neuroscience

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection

In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced damage.

| Treatment Condition | Cell Viability (%) | Mechanism |

|---|---|---|

| Control | 100 | Baseline |

| Compound Treatment | 85 | Reduction of oxidative stress |

Material Science

The unique structural features of this compound allow it to be used in synthesizing advanced materials, such as polymers and nanocomposites.

Application Example: Polymer Synthesis

The compound has been utilized as a monomer in the synthesis of functionalized polymers, enhancing their thermal stability and mechanical properties.

| Polymer Type | Property Improvement |

|---|---|

| Polyurethane | Increased tensile strength |

| Conductive Polymers | Enhanced electrical conductivity |

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

A closely related analog, 1-(4-chlorophenyl)-3-(1-ethynylcyclohexyl)urea (InChIKey: CLIFRLBRZIMMFD-UHFFFAOYSA-N), replaces the fluorine atom with chlorine . Comparative insights include:

- Lipophilicity : Chlorine’s higher lipophilicity (ClogP ≈ +0.7 vs. F) may enhance membrane permeability but reduce aqueous solubility.

- Metabolic Stability : Fluorine often improves metabolic resistance to oxidative degradation compared to chlorine, a critical factor in drug design.

Backbone Modifications

Key differences:

- Rigidity vs.

- Hydrogen-Bonding : The hydroxy group may introduce additional hydrogen-bonding sites, altering interaction profiles with biological targets.

Data Table: Structural and Supplier Comparison

*Calculated using standard atomic masses.

Research Findings and Implications

Structural Analysis and Crystallography

Pharmacological Considerations

- Selectivity : Fluorine’s electron-withdrawing effect may enhance selectivity for enzymes with polar active sites.

- Synthetic Accessibility: The ethynyl group’s stability under synthetic conditions (e.g., Sonogashira coupling) contrasts with the hydroxy group’s susceptibility to oxidation, affecting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.